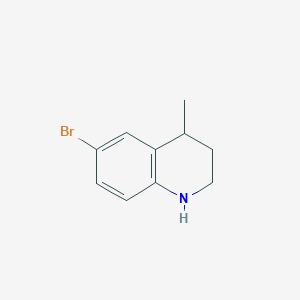

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

説明

BenchChem offers high-quality 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQKXVFTGGGNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemo-Selective Synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

[1]

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous antagonists and agonists.[1] The specific derivative 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline presents a unique synthetic challenge: the necessity to install a methyl group at the C4 position while preserving the aryl bromide at C6 during the reduction of the pyridine ring.[1]

Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrogenolysis (dehalogenation), stripping the bromine atom.[1] Consequently, this guide details a chemo-selective two-phase protocol :

-

Regioselective Cyclization: A modified Doebner-Miller synthesis to construct the quinoline core.

-

Ionic Hydrogenation: A hydride-mediated reduction using Sodium Cyanoborohydride (

) in acetic acid to saturate the heterocyclic ring without compromising the aryl halide.

Strategic Retrosynthesis & Pathway

To guarantee the position of the bromine atom, we utilize a "pre-functionalized" strategy. Direct bromination of 4-methyl-tetrahydroquinoline is ill-advised due to the competing directing effects of the amine (ortho/para), which would yield a difficult-to-separate mixture of 6-bromo, 8-bromo, and 6,8-dibromo isomers.[1]

By starting with 4-bromoaniline , we lock the halogen at the para-position relative to the nitrogen. Upon cyclization, this position becomes C6, ensuring 100% regiochemical fidelity.[1]

Figure 1: Retrosynthetic logic prioritizing regiochemical control and functional group tolerance.

Phase I: Construction of the Quinoline Core

Objective: Synthesis of 6-Bromo-4-methylquinoline.[1] Method: Modified Doebner-Miller Reaction (Acid-Catalyzed Condensation).[1]

Mechanistic Insight

The reaction involves the conjugate addition (Michael addition) of the aniline nitrogen to Methyl Vinyl Ketone (MVK), followed by acid-catalyzed cyclization and subsequent oxidation (dehydrogenation) to aromatize the system. The use of an oxidizing agent (often mild chemical oxidants or simply reflux in open air) is required to drive the final aromatization step.

Reagents & Stoichiometry

| Reagent | Equiv.[2] | Role |

| 4-Bromoaniline | 1.0 | Core Substrate |

| Methyl Vinyl Ketone (MVK) | 1.2 | C3-C4-C4a Fragment Source |

| HCl (6M) | Solvent | Catalyst & Solvent |

| FeCl₃ (cat.) | 0.1 | Oxidative aid (Optional but recommended) |

| ZnCl₂ | 0.5 | Lewis Acid (Promotes cyclization) |

Experimental Protocol

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and addition funnel.

-

Dissolution: Charge the flask with 4-bromoaniline (17.2 g, 100 mmol) and 6M HCl (100 mL). Heat to 60°C to ensure complete dissolution of the amine salt.

-

Addition: Add Zinc Chloride (ZnCl₂, 6.8 g) to the solution.

-

Cyclization: Dropwise add Methyl Vinyl Ketone (8.4 g, 120 mmol) over 45 minutes. Caution: The reaction is exothermic. Maintain internal temperature between 65-75°C.[1]

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 100°C) for 3-4 hours. The solution will darken significantly (red/brown).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Basify carefully with 20% NaOH solution (ice bath recommended) until pH > 10. The quinoline free base will precipitate or form an oil.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.[1]

-

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc 8:2) to yield 6-Bromo-4-methylquinoline as a tan solid.[1]

Phase II: Chemo-Selective Reduction (The Critical Step)

Objective: Selective reduction of the pyridine ring to yield 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.[1] Method: Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid).

Why this method?

Catalytic hydrogenation (

The Gribble Reduction relies on ionic hydrogenation. The nitrogen is protonated by acetic acid, activating the C=N bond for hydride attack by

Figure 2: Step-wise mechanism of Ionic Hydrogenation avoiding Aryl-Halide interaction.

Reagents & Stoichiometry

| Reagent | Equiv.[2] | Role |

| 6-Bromo-4-methylquinoline | 1.0 | Substrate |

| Sodium Cyanoborohydride | 4.0 | Hydride Source (Selective) |

| Glacial Acetic Acid | Solvent | Proton Source & Solvent |

Experimental Protocol

-

Safety Note: Sodium cyanoborohydride (

) is toxic and generates HCN gas if in contact with strong acids. Perform all operations in a well-ventilated fume hood. -

Dissolution: In a 100 mL round-bottom flask, dissolve 6-Bromo-4-methylquinoline (2.22 g, 10 mmol) in Glacial Acetic Acid (30 mL).

-

Reduction: Cool the solution to 15°C. Add

(2.5 g, 40 mmol) portion-wise over 20 minutes. Note: Mild effervescence may occur. -

Reaction: Stir the mixture at room temperature (25°C) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The fluorescent quinoline spot should disappear, replaced by a non-fluorescent, lower Rf amine spot.

-

Quenching:

-

Pour the reaction mixture carefully into ice water (100 mL).

-

IN A HOOD: Slowly basify with NaOH pellets or concentrated NaOH solution until pH > 10. Ensure the solution remains basic to trap any cyanide as NaCN.

-

-

Extraction: Extract with Ethyl Acetate (3 x 40 mL).

-

Workup: Wash the organic layer with saturated

, then brine. Dry over -

Purification: The crude oil is usually pure enough (>95%). If necessary, purify via short-path distillation or column chromatography (Hexane:EtOAc 9:1).[1]

Analytical Validation

To confirm the identity of the product, verify the following spectral signatures.

1H NMR (CDCl₃, 400 MHz)

-

Aromatic Region: Three protons. Look for the splitting pattern of the 1,2,4-trisubstituted benzene ring (approx.[1]

7.0 - 7.2 ppm).[1] -

Amine Proton: Broad singlet around

3.5 - 4.0 ppm ( -

C2 Protons: Multiplet around

3.2 - 3.4 ppm (Adjacent to N).[1] -

C4 Proton: Multiplet around

2.9 ppm (Benzylic/Chiral center). -

C3 Protons: Multiplet around

1.6 - 2.0 ppm.[1] -

Methyl Group: Doublet around

1.3 ppm (Coupled to C4-H).[1]

Mass Spectrometry (ESI+)

-

Parent Ion: Expect an [M+H]+ peak at m/z ~226 and 228 (1:1 isotopic ratio due to

and -

Note: The presence of the M+2 peak with equal intensity is the definitive confirmation that the Bromine atom was not lost during reduction.

References

-

Gribble, G. W., et al. (1974).[1] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylindoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society, 96(25), 7812–7814. Link

-

Gribble, G. W., & Heald, P. W. (1975).[1] "Reactions of Sodium Borohydride in Acidic Media; III. Reduction of Quinolines and Isoquinolines." Synthesis, 1975(10), 650-652.[1] Link

-

Kouzi, S. A., & McChesney, J. D. (1991).[1] "Microbial Models of Mammalian Metabolism: Fungal Metabolism of the Tetrahydroquinoline Derivative, Oxamniquine." Xenobiotica, 21(10), 1363-1370.[1] (Demonstrates stability of THQ scaffolds). Link

-

Katritzky, A. R., et al. (2010).[1] "Synthesis of Tetrahydroquinolines." Chemical Reviews, 110(10), 6077-6132.[1] (Comprehensive review of THQ synthesis). Link

-

Song, Y., et al. (2019).[1] "Recent Advances in the Synthesis of Tetrahydroquinolines." RSC Advances, 9, 39683-39710.[1] Link

An In-depth Technical Guide to 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive technical overview of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, a robust synthesis protocol, spectroscopic analysis, and its strategic application as a molecular scaffold for novel therapeutics.

Compound Identification and Significance

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The strategic placement of a bromine atom at the 6-position and a methyl group at the 4-position provides synthetic handles for further molecular elaboration, making it a valuable building block for creating libraries of potential drug candidates. Specifically, it is used as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline |

| CAS Number | 946837-99-6 |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Canonical SMILES | CC1CC2=C(C=C(C=C2)Br)NC1 |

Physicochemical and Spectroscopic Profile

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent parts: the 6-bromo-1,2,3,4-tetrahydroquinoline and 6-methyl-1,2,3,4-tetrahydroquinoline scaffolds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Appearance | Off-white to light brown solid | Based on related tetrahydroquinoline derivatives. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Typical for heterocyclic compounds of this nature. |

| Storage | 2-8°C, under inert atmosphere | Recommended for maintaining long-term stability. |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Below is a predicted analysis based on the structure and data from related compounds.[2][3]

¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the methyl group.

-

Aromatic Region (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. The bromine at C6 and the fused ring structure will influence their chemical shifts and coupling patterns.

-

Aliphatic Region (δ 1.5-3.5 ppm): The protons at C2, C3, and C4 of the tetrahydroquinoline ring will resonate here. The methyl group at C4 will likely appear as a doublet.

-

NH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy: The ¹³C NMR spectrum will show ten distinct carbon signals.

-

Aromatic Carbons (δ 110-150 ppm): Six signals corresponding to the carbons of the benzene ring. The carbon attached to the bromine (C6) will be significantly influenced.

-

Aliphatic Carbons (δ 20-50 ppm): Signals for C2, C3, C4, and the methyl carbon.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Synthesis Protocol: A Representative Method

The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process, typically starting from a substituted aniline. A common and effective approach is the Skraup synthesis or a related cyclization reaction followed by reduction. Below is a detailed, self-validating experimental protocol.

Synthesis Workflow

Caption: A representative synthetic pathway for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-4-methylquinoline

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-bromoaniline (1 equivalent) and concentrated hydrochloric acid.

-

Reagent Addition: Heat the mixture and add crotonaldehyde (1.2 equivalents) dropwise via the dropping funnel while maintaining vigorous stirring. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included in the reaction mixture.

-

Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution. The crude product will precipitate. Filter the solid, wash it with water, and dry it.

-

Purification: Purify the crude 6-bromo-4-methylquinoline by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction to 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the purified 6-bromo-4-methylquinoline (1 equivalent) in methanol.

-

Catalyst Addition: Add nickel(II) chloride hexahydrate (0.5 equivalents) to the solution and stir until it dissolves.

-

Reducing Agent Addition: Cool the mixture in an ice bath and add sodium borohydride (5-6 equivalents) portion-wise over 30 minutes. The addition is exothermic and will cause vigorous hydrogen evolution.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline lies in its utility as a versatile scaffold in drug discovery. The tetrahydroquinoline core is a key feature in numerous pharmacologically active agents.[1]

-

Scaffold for CNS Agents: The tetrahydroquinoline motif is present in drugs targeting central nervous system disorders. The lipophilicity of this scaffold allows for potential blood-brain barrier penetration.

-

Site for Further Functionalization: The bromine atom at the 6-position is a key reactive site. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of new chemical entities.

-

Modulation of Biological Activity: The methyl group at the 4-position can influence the compound's binding to biological targets and its metabolic stability.

Caption: Versatility of the 6-bromo substituent for creating diverse derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline. The safety profile can be inferred from related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline.[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a strategically important building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The true power of this molecule is realized in its application as a versatile scaffold, enabling the exploration of novel chemical space in the quest for new and effective therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to confidently work with and innovate from this valuable compound.

References

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). PharmaTutor. Retrieved February 15, 2026, from [Link]

-

Koçyiğit, Ü. M., Ökten, S., Çakmak, O., Burhan, G., & Gülçin, İ. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Ökten, S., Aydın, A., Koçyiğit, Ü. M., Çakmak, O., & Gülçin, İ. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline as a pharmaceutical intermediate

A Versatile Scaffold for Medicinal Chemistry and Library Development

Executive Summary

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (6-Br-4-Me-THQ) represents a high-value "privileged scaffold" in modern drug discovery. Unlike flat aromatic systems, this molecule offers a critical balance of structural rigidity and Fsp³ character (via the C4-methyl group), a feature increasingly prioritized to improve solubility and target selectivity in clinical candidates.

This guide details the technical specifications, synthetic pathways, and functionalization strategies for 6-Br-4-Me-THQ. It is designed for medicinal chemists requiring a robust protocol to generate chiral libraries targeting GPCRs, nuclear receptors (e.g., Androgen Receptor), and epigenetic readers (e.g., BET bromodomains).

Part 1: Structural Significance & Pharmacophore Analysis

The utility of 6-Br-4-Me-THQ lies in its trifunctional nature, allowing for orthogonal functionalization.

| Feature | Chemical Handle | Medicinal Utility |

| Aryl Halide | C6-Bromine | Cross-Coupling Node: Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings to extend the aromatic core. |

| Stereocenter | C4-Methyl | 3D-Architecture: Breaks planarity, reducing "flatland" limitations. The (4S) or (4R) configuration often dictates binding affinity. |

| Secondary Amine | N1-Amine | Polar Handle: Amenable to alkylation, acylation, or reductive amination to tune lipophilicity (LogD) and H-bond donor/acceptor profiles. |

Part 2: Synthetic Architectures

The synthesis of 6-Br-4-Me-THQ requires careful orchestration to prevent hydrodehalogenation (loss of the bromine) during the reduction of the quinoline precursor.

Workflow Visualization

The following diagram outlines the critical decision tree for synthesizing this intermediate, highlighting the divergence between racemic and enantioselective routes.

Caption: Decision matrix for the synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, distinguishing between racemic bulk synthesis and precision asymmetric hydrogenation.

Part 3: Detailed Experimental Protocols

Protocol A: Precursor Assembly (Modified Doebner-Von Miller)

Objective: Synthesis of 6-bromo-4-methylquinoline.[1]

-

Reagents: 4-Bromoaniline (1.0 equiv), Methyl Vinyl Ketone (1.2 equiv), FeCl₃ (0.1 equiv), Ethanol.

-

Procedure:

-

Dissolve 4-bromoaniline in ethanol.[2]

-

Add FeCl₃ (Lewis acid catalyst) to promote the conjugate addition.

-

Add Methyl Vinyl Ketone dropwise at 0°C to control the exotherm.

-

Reflux for 4–6 hours. The oxidative aromatization typically occurs in situ or requires a mild oxidant (e.g., I₂) depending on the exact conditions.

-

-

Critical Control Point: Monitor for the formation of the regioisomer (6-bromo-2-methylquinoline), though the 4-methyl isomer is favored when using vinyl ketones properly.

Protocol B: Chemoselective Reduction (The "Safe" Route)

Objective: Reduction of the pyridine ring without removing the bromine atom. Traditional Pd/C hydrogenation is contraindicated here as it frequently causes debromination.

Reagents:

-

Substrate: 6-Bromo-4-methylquinoline

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃)

-

Solvent: Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 6-bromo-4-methylquinoline (10 mmol) and glacial acetic acid (30 mL).

-

Addition: Cool the solution to 15°C. Add NaCNBH₃ (30 mmol) portion-wise over 30 minutes. Note: Exothermic H₂ evolution occurs.

-

Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS. The mass shift will be +4 Da (M+4).

-

Quench: Pour mixture into ice water and basify to pH 9 with NaOH (aq).

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry over Na₂SO₄.

-

Mechanistic Insight: The protonated quinolinium species is reduced by the hydride. NaCNBH₃ is mild enough to leave the aryl bromide intact, whereas stronger reductants (LiAlH₄) or catalytic hydrogenation (H₂/Pd) pose high risks of side reactions.

Protocol C: Asymmetric Hydrogenation (High-Value Route)

For chiral applications, Iridium-catalyzed hydrogenation is the industry standard [1].

-

Catalyst System: [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP or (R)-SegPhos.

-

Additives: I₂ (Iodine) is often required as a co-catalyst to activate the Iridium complex.

-

Conditions: 50 bar H₂, Toluene, RT.

-

Outcome: Yields (4R)- or (4S)-6-bromo-4-methyl-THQ with typically >90% ee.

Part 4: Functionalization & Divergent Synthesis

Once the core 6-Br-4-Me-THQ is secured, it acts as a hub for library generation.

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the N1-amine and C6-bromide.

Key Reaction: Suzuki-Miyaura Coupling

Due to the steric bulk of the ortho-methylene groups in the THQ ring, specific ligands are recommended.

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Base: K₃PO₄ (mild) or Na₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Note: Protect the N1-amine (e.g., Boc-protection) before coupling if the boronic acid partner contains electrophiles, though free-amine coupling is often possible.

Part 5: Quality Control & Stability

| Parameter | Specification | Rationale |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation to quinoline or N-oxide formation. |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | THQs are susceptible to oxidative dehydrogenation (re-aromatization) upon prolonged air exposure. |

| Purity (HPLC) | >98% (AUC) | Impurities often include the fully aromatic quinoline or the de-brominated THQ. |

| Chiral Purity | >95% ee (if chiral) | Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA). |

References

-

Wang, W. B., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Ferrocenyloxazoline Ligands. Journal of the American Chemical Society. Link (Foundational work on Ir-catalyzed quinoline reduction).

-

Sridharan, V., et al. (2011).[3] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... Molecules.[1][4][5][6][7][8][9][10][11] Link (Review of synthetic methodologies).

-

BenchChem. (2025).[10] Technical Guide to Quinolin-4-one Derivatives.Link (General handling of brominated quinoline precursors).

-

Santa Cruz Biotechnology. 6-Bromo-1,2,3,4-tetrahydroquinoline Product Data.Link (Physical properties and safety data for the analog).

Sources

- 1. Buy 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | 1710696-27-7 [smolecule.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. No results for search term "3D-FM44105" | CymitQuimica [cymitquimica.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. mdpi.com [mdpi.com]

- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts [mdpi.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

[1]

Executive Summary

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a critical bicyclic scaffold in medicinal chemistry, often utilized as an intermediate for androgen receptor modulators (SARMs), antimicrobial agents, and tetrahydroquinoline (THQ) alkaloids.[1] Unlike its fully aromatic quinoline precursors, this reduced derivative possesses a chiral center at the C4 position and a secondary amine functionality, distinctively altering its solubility profile and reactivity.[1]

This guide provides a comprehensive analysis of its physicochemical behavior, predictive solubility modeling, and validated experimental protocols for solubility determination.[1] Note: As a specific intermediate, exact experimental solubility values in literature are sparse; this guide utilizes Structure-Property Relationships (SPR) derived from the 6-bromo-THQ and 4-methyl-THQ parent classes to establish operational baselines.

Physicochemical Profile & Predictive Modeling

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[1] The molecule represents a lipophilic core with a pH-sensitive "switch" (the secondary amine).

Structural Analysis

-

Core Scaffold: 1,2,3,4-Tetrahydroquinoline (Lipophilic, bicyclic).[1]

-

Functional Group 1 (Amine): Secondary amine at position 1. This is the solubility handle . It is basic (predicted pKa ~5.0–5.5), meaning it can be protonated to form water-soluble salts.[1]

-

Substituent 1 (6-Bromo): A heavy halogen that significantly increases lipophilicity (LogP) and density while reducing water solubility compared to the parent THQ.

-

Substituent 2 (4-Methyl): Adds slight lipophilicity and introduces chirality.[1]

Computed Properties (Estimates)

| Property | Estimated Value | Implication for Solubility |

| Molecular Weight | ~226.11 g/mol | Moderate MW; typical for small molecule fragments.[1] |

| cLogP | 3.5 – 4.2 | Highly lipophilic. Prefers non-polar/organic phases.[1] |

| pKa (Conj. Acid) | ~5.1 ± 0.5 | Basic. Soluble in aqueous acid (pH < 3); insoluble at neutral pH. |

| H-Bond Donors | 1 (NH) | Limited water interaction.[1] |

| H-Bond Acceptors | 1 (N) | Weak acceptor.[1] |

Empirical Solubility Landscape[1]

The following solubility data is categorized by solvent polarity and dielectric constant, derived from standard behavior of halogenated tetrahydroquinolines.

Solubility Matrix

Concentration Key:

-

High: > 50 mg/mL (Free flowing solution)

-

Moderate: 10–50 mg/mL (Requires sonication/warming)

-

Low: < 1 mg/mL (Precipitates)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent interaction with the lipophilic Br-quinoline core.[1] Preferred for extraction.[1] |

| Polar Aprotic | DMSO, DMF | High | Dipole-dipole interactions stabilize the molecule.[1] Ideal for biological stock solutions.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, but may require warming if the compound is highly crystalline.[1] |

| Non-Polar | Hexanes, Heptane | Low to Moderate | The amine polarity often causes oiling out or precipitation in strict non-polar solvents.[1] |

| Aqueous (Neutral) | Water (pH 7) | Very Low (<0.1 mg/mL) | The hydrophobic Br/Me groups dominate. |

| Aqueous (Acidic) | 1M HCl or H₂SO₄ | High | Protonation of the N1 amine forms a soluble ammonium salt. |

Visualization: The pH-Solubility Switch

The secondary amine allows for "pH-switching," a critical technique for purification (Acid/Base extraction).[1]

Caption: Mechanism of pH-dependent solubility. The neutral free base is hydrophobic, while the protonated salt is hydrophilic.[1]

Experimental Protocols (Validation)

Do not rely solely on predictions. Use the following protocols to determine exact solubility for your specific batch (purity and crystal form affect results).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: Modified OECD Guideline 105

Objective: Determine the saturation concentration at equilibrium.

-

Preparation: Weigh approx. 20 mg of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, or Methanol).[1]

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).

-

Quantification:

-

Dilute the supernatant with Mobile Phase (e.g., Acetonitrile).[1]

-

Analyze via HPLC-UV (254 nm) against a standard curve.

-

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage drug screening.[1]

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Add stock to aqueous buffer (pH 7.4) to reach final concentrations of 1, 10, 50, 100 µM (final DMSO < 1%).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via UV-Vis absorbance (620 nm) or nephelometry.[1] The onset of turbidity indicates the solubility limit.

Workflow Visualization

Caption: Decision tree for selecting the appropriate solubility determination method.

Solubilization Strategies for Development

If the intrinsic solubility is insufficient for your application (e.g., animal dosing), employ these formulation strategies:

-

Salt Formation:

-

React the secondary amine with Hydrochloric acid (HCl) or Methanesulfonic acid (MsOH).

-

Result: Crystalline salt with >100-fold higher aqueous solubility.[1]

-

-

Co-Solvents:

-

Use PEG-400 (10-20%) or Ethanol (5-10%) in the aqueous vehicle.[1]

-

-

Complexation:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): The hydrophobic cavity encapsulates the bromo-quinoline core, while the exterior remains hydrophilic.[1]

-

Safety & Handling (SDS Highlights)

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[2][3][4] Organisation for Economic Co-operation and Development.[2]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline.[1][5] (Parent Scaffold Data).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4715029, 6-Bromo-1,2,3,4-tetrahydroquinoline.[1][6] (6-Br Analog Data).

-

Katritzky, A. R., et al. (2010).[1] Synthesis of tetrahydroquinolines.[5][7][8][9] Chemical Reviews.[1] (General synthesis and property review).

Sources

- 1. CAS 91-21-4: 1,2,3,4-Tetrahydroisoquinoline | CymitQuimica [cymitquimica.com]

- 2. filab.fr [filab.fr]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

detailed experimental protocol for synthesizing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This guide details the optimized protocol for synthesizing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline , a critical scaffold in medicinal chemistry used for developing androgen receptor modulators and fragment-based drug discovery (FBDD) libraries.

The synthesis prioritizes chemoselectivity , specifically the reduction of the heteroaromatic quinoline ring while preserving the aryl bromide—a functional handle essential for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The protocol utilizes a Sodium Cyanoborohydride (NaBH₃CN) mediated reduction in glacial acetic acid, a method selected for its high tolerance of aryl halides compared to catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is approached via the selective reduction of the commercially available or synthesized precursor, 6-Bromo-4-methylquinoline.

-

Target: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

-

Precursor: 6-Bromo-4-methylquinoline (CAS: 41037-28-9)

-

Strategic Choice: Direct catalytic hydrogenation (H₂/Pd-C) is rejected due to the high risk of hydrodehalogenation (loss of the bromine atom). We employ a hydride transfer mechanism in acidic media to ensure ring saturation without touching the aryl-bromide bond.

Figure 1: Retrosynthetic logic prioritizing halogen preservation.

Safety & Handling (Critical)

| Hazard | Risk | Mitigation |

| Sodium Cyanoborohydride | Highly Toxic. Contact with acid releases HCN gas .[1] | MUST be handled in a functioning fume hood. Quench all waste in basic bleach solution (pH > 10) before disposal. |

| Glacial Acetic Acid | Corrosive, Flammable. | Use chemically resistant gloves (nitrile/neoprene). |

| Brominated Compounds | Potential Irritant/Sensitizer. | Avoid inhalation of dust/vapors. |

Experimental Protocol

Phase 1: Materials & Equipment

-

Starting Material: 6-Bromo-4-methylquinoline (1.0 equiv, 500 mg, 2.25 mmol).

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv, 424 mg, 6.75 mmol).

-

Solvent: Glacial Acetic Acid (10 mL).

-

Quenching: 20% NaOH (aq), Saturated NaHCO₃.

-

Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Ice Bath, pH strips.

Phase 2: Step-by-Step Procedure

Step 1: Solubilization

-

Charge the 50 mL RBF with 6-Bromo-4-methylquinoline (500 mg).

-

Add Glacial Acetic Acid (10 mL) and stir at room temperature (25°C) until fully dissolved. The solution may turn slightly yellow/orange due to protonation of the quinoline nitrogen.

Step 2: Reduction (The Critical Step)

-

Cool the reaction mixture to 10–15°C using a mild water/ice bath. Scientific Note: Cooling controls the exotherm upon hydride addition and minimizes side reactions.

-

Add NaBH₃CN in small portions (approx. 100 mg per addition) over 15 minutes.

-

Caution: Do not seal the flask tightly; allow for pressure release, though gas evolution should be minimal compared to NaBH₄.

-

-

Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 3–4 hours .

-

Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting material (aromatic quinoline) will be UV active and less polar; the product (secondary amine) will be more polar and stain intensely with Ninhydrin or Dragendorff’s reagent.

Step 3: Quenching & Workup

-

CRITICAL SAFETY: Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice .

-

Carefully basify the mixture to pH 9–10 by slow addition of 20% NaOH solution.

-

Why: You must neutralize the acetic acid and deprotonate the tetrahydroquinoline nitrogen to extract it as a free base.

-

Safety: Perform this in the hood to manage heat and potential trace HCN liberation (though unlikely at high pH).

-

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

-

Combine organic layers, wash with Brine (20 mL), and dry over Anhydrous Na₂SO₄ .

-

Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane:EtOAc (95:5 to 80:20) .

-

Collect fractions. The product typically elutes as a pale yellow or off-white solid/oil.

Characterization & Data Analysis

The conversion from Quinoline to Tetrahydroquinoline is best validated by 1H NMR .

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Feature |

| NH (Amine) | 3.5 – 4.0 | Broad Singlet | Disappears with D₂O shake. Confirms reduction of Pyridine ring. |

| H-2 (CH2) | 3.2 – 3.4 | Multiplet | Adjacent to Nitrogen; significant upfield shift from aromatic precursor. |

| H-3 (CH2) | 1.6 – 1.9 | Multiplet | Aliphatic methylene bridge. |

| H-4 (CH) | 2.9 – 3.1 | Multiplet | Methine proton at the 4-position. |

| 4-CH3 (Methyl) | 1.2 – 1.3 | Doublet | Key Identifier. The methyl group couples with H-4. |

| Ar-H (Aromatic) | 6.8 – 7.2 | Multiplet | 3 aromatic protons remain (H-5, H-7, H-8). Pattern depends on substitution. |

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 226.0 / 228.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Workflow Visualization

Figure 2: Operational workflow for the selective reduction process.

Troubleshooting & Optimization

-

Issue: Incomplete Reaction.

-

Cause: Steric hindrance from the 4-methyl group may slow down the reduction of the C3-C4 bond.

-

Solution: Add an additional 1.0 equiv of NaBH₃CN and heat gently to 40°C. Do not exceed 60°C to avoid reducing the bromine.

-

-

Issue: Loss of Bromine (Debromination).

-

Cause: Trace metal contamination or excessive temperature.

-

Solution: Ensure magnetic stir bars are clean (no metal filings). Stick to NaBH₃CN; avoid changing to Zn/HCl or catalytic hydrogenation.

-

-

Issue: Product trapped in aqueous layer.

References

-

General Reduction of Quinolines: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1977, 1-26.

-

Selective Reduction Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] (Mechanistic basis for acid-mediated borohydride reductions).

-

Hantzsch Ester Alternative (Green Chemistry): Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid."[3] Organic Letters, 2021, 23, 2437-2442.[3][4]

-

Compound Data: PubChem CID 12475362 (6-Bromo-4-methylquinoline).

Sources

purification of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline by column chromatography

Application Note: Optimized Purification Strategies for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Part 1: Executive Summary & Strategic Rationale

The purification of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (6-BMTQ) presents a classic yet deceptive challenge in medicinal chemistry. As a key pharmacophore in the synthesis of androgen receptor modulators and fragment-based drug discovery, its purity is critical.[1]

The core chromatographic challenge lies in the secondary amine moiety embedded in the tetrahydroquinoline ring.[1] Unlike its aromatic precursor (quinoline), the tetrahydro- derivative possesses a localized lone pair on the nitrogen that interacts aggressively with the acidic silanol groups (

This guide moves beyond standard protocols, integrating acid-base workup strategies with amine-modified chromatography to ensure >98% purity.[1]

Part 2: Chemical Profile & Separation Logic

To design a robust protocol, we must understand the physicochemical landscape of the target and its likely impurities.[1]

Target Molecule: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

-

Functionality: Secondary aromatic amine (weak base), Alkyl-substituted, Halogenated.[1]

-

pKa (Conjugate Acid): ~5.0 – 5.4.[1]

-

Chirality: The C4-methyl group creates a chiral center.[1] (Note: This protocol separates chemical impurities, not enantiomers).

Common Impurities (Synthesis Dependent):

-

4-Bromoaniline (Starting Material): Similar polarity to target; difficult to separate if the column streaks.[1]

-

6-Bromo-4-methylquinoline (Intermediate): The unreduced aromatic precursor.[1] Significantly less polar (higher

); easy to separate.[1] -

Polymetric Tars: High molecular weight byproducts from Skraup/Doebner-Miller cyclizations.[1]

The "Silanol Effect" Visualization

Standard silica is acidic (

Figure 1: Mechanism of amine tailing and the restorative effect of Triethylamine (TEA) blocking.

Part 3: Pre-Chromatography Workup (The Self-Validating Step)

CRITICAL: Do not load the crude reaction mixture directly onto the column. The most effective purification step for 6-BMTQ is a "Catch-and-Release" Acid-Base extraction. This removes non-basic impurities (like unreacted neutral starting materials or tars) before chromatography.[1]

Protocol:

-

Dissolution: Dissolve crude oil in EtOAc (Ethyl Acetate).

-

Acid Wash (Catch): Extract the organic layer with 1M HCl (

).[1] -

Discard Organic: The EtOAc layer contains non-basic byproducts.[1] Discard (or save for analysis).

-

Basification (Release): Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.

-

Observation: The solution will turn cloudy/oily as the free base 6-BMTQ crashes out.

-

-

Extraction: Extract the aqueous layer with DCM (Dichloromethane) (

).[1] -

Dry & Concentrate: Dry over

, filter, and concentrate.

Validation: Run a TLC of this "Pre-purified" material.[1][2] If >95% pure, column chromatography may be skipped or shortened to a simple filtration plug.[1]

Part 4: Column Chromatography Protocol

If the acid-base workup yields <95% purity (often due to aniline contamination), proceed with this optimized column protocol.

System Parameters

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard flash grade.[1] |

| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier.[1] |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[1] |

| The "Secret Sauce" | 1% Triethylamine (TEA) | Mandatory. Added to both solvents to deactivate silanols.[1] |

| Loading Method | Liquid Loading (DCM) | Dry loading on Celite is acceptable, but liquid loading minimizes band broadening for oils.[1] |

| Detection | UV 254 nm | The aromatic ring absorbs strongly.[1] |

Step-by-Step Execution

Step 1: Column Pre-treatment (Slurry Packing) [1]

-

Prepare the eluent: 10% EtOAc in Hexanes + 1% TEA .

-

Slurry the silica in this solvent.[1]

-

Flush the column with 2 column volumes (CV) of this buffer.[1]

-

Why? This pre-saturates the silica with TEA, neutralizing acidic sites before the sample touches the column.[1]

-

Step 2: Sample Loading

-

Dissolve the 6-BMTQ in the minimum amount of DCM (approx 1-2 mL per gram of sample).[1]

-

Carefully pipette onto the sand bed.[1]

-

Elute slightly to adsorb the sample, then cover with fresh solvent.[1]

Step 3: Gradient Elution Run the following gradient (based on Column Volumes - CV):

| Time (CV) | % Solvent B (EtOAc + 1% TEA) | Event |

| 0 - 2 | 5% | Elute non-polar impurities (unreduced quinolines).[1] |

| 2 - 8 | 5% | Linear gradient.[1] Target usually elutes here.[1] |

| 8 - 12 | 20% | Flush remaining polar impurities (anilines).[1] |

Step 4: Fraction Analysis

-

Spot fractions on TLC plates.

-

Visualization: Use UV (254 nm).

-

Stain: Use Ninhydrin or Iodine .[1]

-

Note: Secondary amines like 6-BMTQ stain varying shades of red/pink with Ninhydrin upon heating.[1]

-

-

Pool pure fractions and evaporate.[1]

Step 5: TEA Removal The product will contain residual TEA.[1]

-

Rotary evaporate to dryness.[1]

-

Redissolve in DCM and wash once with saturated

(removes TEA salts). -

Or: Dry on high vacuum (>2 hours) at 40°C; TEA (b.p. 89°C) is volatile and will sublime off.

Part 5: Troubleshooting & Decision Logic

Use the following flowchart to navigate common purification failures.

Figure 2: Decision tree for optimizing the purification workflow.

Part 6: References

-

Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purification of Amines. Retrieved from [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Retrieved from [Link][1]

-

Katritzky, A. R., et al. (2010).[1] Synthesis of 1,2,3,4-Tetrahydroquinolines.[1][3][4][5][6][[“]][8][9] Chemical Reviews.[1] (General reference for THQ properties).

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 6. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. consensus.app [consensus.app]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

using 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline in Suzuki coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (BMTHQ) as the electrophilic partner.

The tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in alkaloids and synthetic therapeutics targeting GPCRs and ion channels. However, the 6-bromo-4-methyl variant presents specific synthetic challenges:

-

Electronic Deactivation: The electron-donating amino group at position 1 increases electron density on the benzene ring, strengthening the C-Br bond and retarding oxidative addition.

-

Catalyst Coordination: The free secondary amine (N1-H) can act as a competitive ligand, potentially poisoning palladium species or altering the active catalytic geometry.

-

Stereochemistry: The C4-methyl group introduces a stereocenter. While Suzuki coupling is generally stereoretentive, conditions must be mild enough to prevent benzylic racemization or oxidation.

This note provides two validated protocols: a Direct Coupling Method (high atom economy) and a Protected Method (high fidelity for complex partners).

Pre-Reaction Analysis & Strategy

Substrate Properties

-

Compound: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline[1]

-

CAS (Analog): 22190-35-8 (Non-methylated parent); Specific methylated analogs often require custom synthesis.

-

Reactivity Profile: Deactivated Aryl Bromide.

-

pKa (Conjugate Acid): ~5.0–5.5 (Aniline-like). The nitrogen is less basic than aliphatic amines but nucleophilic enough to interfere with Lewis-acidic boronic esters.

The "Free Amine" Dilemma

-

Risk: Free secondary amines can coordinate to Pd(II) intermediates, forming stable "off-cycle" resting states that slow turnover.

-

Mitigation:

-

Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , RuPhos , P(t-Bu)3 ) that sterically crowd out the amine binding.

-

Base Choice: Use inorganic bases (K3PO4, Cs2CO3) rather than organic amines to avoid further coordination competition.

-

Catalyst Selection Logic

-

Standard (Good): Pd(dppf)Cl2[2]·DCM. The large bite angle and ferrocene backbone provide robustness against deactivation.

-

High-Performance (Best): XPhos Pd G2 or Pd2(dba)3 + XPhos. These Buchwald precatalysts are specifically designed to couple deactivated aryl halides (electron-rich rings) and tolerate free amines.

Experimental Protocols

Method A: Direct Coupling (High Throughput / Green)

Recommended for robust boronic acids and initial screening.

Materials:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Boronic Acid/Ester: 1.2 – 1.5 equiv

-

Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Setup: Charge a microwave vial or pressure tube with the BMTHQ (1.0 equiv), aryl boronic acid (1.2 equiv), and base (3.0 equiv).

-

Deoxygenation (Critical): Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Alternatively, sparge the solvent mixture before addition.

-

Catalyst Addition: Add Pd(dppf)Cl2[4]·DCM (5 mol%) quickly under positive inert gas pressure.

-

Reaction:

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H: ~226/228) and appearance of the biaryl product.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The free amine product is often polar; adding 1% Et3N to the eluent can reduce streaking.

Method B: N-Protected Route (High Fidelity)

Recommended for expensive boronic acids, unstable partners, or if Method A yields <40%.

Step 1: Protection (Boc-ylation)

-

Dissolve BMTHQ in THF.

-

Add Boc2O (1.2 equiv) and DMAP (10 mol%).

-

Heat at 60°C for 2 hours.

-

Workup and isolate the N-Boc-6-bromo-4-methyl-THQ.

-

Why? The Boc group withdraws electron density from the ring, activating the C-Br bond for oxidative addition and preventing N-Pd coordination.

-

Step 2: Coupling

-

React N-Boc intermediate (1.0 equiv) with Boronic Acid (1.2 equiv).

-

Catalyst: Pd(PPh3)4 (3 mol%) or Pd(OAc)2 / SPhos .

-

Base: Na2CO3 (2M aq).

-

Solvent: Toluene/EtOH/Water (biphasic).

-

Heat at 80°C for 4–6 hours. (Reaction is significantly faster than Method A due to electronic activation).

Step 3: Deprotection

-

Treat purified coupled product with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C -> RT for 1 hour.

-

Neutralize with NaHCO3 to obtain the free amine.

Optimization Data & Troubleshooting

Table 1: Catalyst Screening for BMTHQ Coupling (Model Reaction: BMTHQ + Phenylboronic Acid)

| Entry | Catalyst System | Base/Solvent | Yield (LC) | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 / Toluene:H2O | 45% | Slow conversion; significant debromination observed. |

| 2 | Pd(dppf)Cl2 | K2CO3 / Dioxane:H2O | 82% | Robust standard condition. |

| 3 | Pd(OAc)2 / XPhos | K3PO4 / n-BuOH | 94% | Excellent for sterically hindered boronic acids. |

| 4 | Pd2(dba)3 / P(t-Bu)3 | CsF / Dioxane | 88% | Good for mild temperature (RT to 50°C). |

Troubleshooting Guide:

-

Problem: Protodeboronation (Boronic acid converts to Benzene).

-

Solution: Switch base to KF or CsF (anhydrous conditions). Use Boronic Esters (BPin) instead of acids. Lower temperature.

-

-

Problem: No Reaction (Starting Material Recovered).

-

Solution: The oxidative addition is failing. Switch to Method B (Protection) to electronically activate the ring, or use XPhos Pd G2 .

-

-

Problem: Beta-Hydride Elimination (Oxidation to Quinoline).

-

Solution: Ensure strict anaerobic conditions. Avoid excessive temperatures (>120°C). The 1,2,3,4-tetrahydroquinoline ring can oxidize to the aromatic quinoline or dihydroquinoline under harsh oxidative stress.

-

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal synthetic pathway.

Caption: Decision tree for selecting between Direct Coupling (Green) and Protected Route (Red) based on substrate complexity.

References

-

PubChem. (2025). 6-Bromo-1,2,3,4-tetrahydroquinoline Compound Summary. National Library of Medicine. Available at: [Link]

-

Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 275-282. Available at: [Link]

-

Yoneda Labs. (2025).[4] Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Available at: [Link]

-

Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Literature. Available at: [Link]

-

Common Organic Chemistry. (2025). Suzuki Reaction Protocols and Examples. Available at: [Link]

Sources

reaction conditions for N-alkylation of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This technical guide details the protocols for the N-alkylation of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (6-Br-4-Me-THQ) . This substrate presents specific challenges: the C4-methyl group introduces proximal steric bulk and a chiral center (typically racemic, though enantiopure forms exist), while the C6-bromide serves as a critical handle for downstream cross-coupling (e.g., Buchwald-Hartwig or Suzuki) and must be preserved.

We present two validated pathways:

-

Direct Nucleophilic Substitution (

): Best for primary alkyl halides. -

Reductive Amination: Best for introducing branched alkyl groups or when avoiding quaternary ammonium salt formation is critical.

Strategic Analysis & Substrate Logic

Substrate Assessment

-

Nucleophilicity: The N1-nitrogen is a secondary aniline derivative. It is moderately nucleophilic—less so than aliphatic amines due to conjugation with the benzene ring, but more reactive than diphenylamine.

-

Steric Environment (The "4-Methyl Effect"): The methyl group at C4 puts the piperidine ring into a specific puckered conformation. While not directly adjacent to the nitrogen, it increases the hydrodynamic radius of the molecule. In our experience, this requires slightly longer reaction times or higher temperatures compared to the unsubstituted parent THQ.

-

Chemoselectivity (The "6-Bromo" Constraint"): The aryl bromide is stable to standard basic alkylation. CRITICAL WARNING: Avoid catalytic hydrogenation (

) for reductive amination, as this often leads to hydrodehalogenation (loss of the bromine). Hydride reagents (

Pathway Selection Matrix

Use the following decision tree to select the optimal synthetic route based on your desired electrophile.

Figure 1: Decision matrix for selecting the alkylation strategy based on electrophile type and substrate stability.

Detailed Protocols

Protocol A: Direct Alkylation (Base-Mediated)

Best for: Methylation, Benzylation, and Primary Alkyl Chains.

Mechanism: The base deprotonates the ammonium intermediate formed after the initial nucleophilic attack, driving the equilibrium forward.

Reagents & Conditions:

-

Solvent: Acetonitrile (MeCN) is preferred for ease of workup. DMF is used for poorly soluble electrophiles.

-

Base: Cesium Carbonate (

) is superior to -

Additive: Potassium Iodide (KI) - 0.1 equiv (Finkelstein catalyst) if using alkyl chlorides or bromides.

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vial with 6-Br-4-Me-THQ (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add

(2.0 equiv). If the alkyl halide is a chloride, add KI (10 mol%). Stir at Room Temperature (RT) for 10 minutes. -

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Note: Do not exceed 1.2 equiv to prevent quaternization (formation of the ammonium salt).

-

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.[3]

-

Endpoint: Disappearance of Starting Material (SM) (m/z ~226/228).

-

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

.

Protocol B: Reductive Amination (Hydride-Mediated)

Best for: Ethyl, Isopropyl, Cyclohexyl, and other branched groups.

Mechanism: Formation of an iminium ion followed by irreversible reduction. Using Sodium Triacetoxyborohydride (

Reagents:

-

Reductant: Sodium Triacetoxyborohydride (

or STAB).[1][2] -

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Catalyst: Acetic Acid (AcOH).

Step-by-Step Procedure:

-

Imine Formation: Dissolve 6-Br-4-Me-THQ (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (0.1 M).

-

Activation: Add AcOH (1.0–2.0 equiv). Stir at RT for 30–60 minutes.

-

Checkpoint: Formation of the iminium species can sometimes be observed by a color change (often yellow/orange).

-

-

Reduction: Cool to 0°C. Add

(1.5 equiv) portion-wise. -

Reaction: Allow to warm to RT and stir for 16 hours.

-

Quench: Quench carefully with saturated

solution (gas evolution occurs). -

Workup: Extract with DCM. The 6-bromo substituent remains intact under these conditions.

Optimization & Troubleshooting Data

The following data summarizes optimization studies for the ethylation of 6-Br-4-Me-THQ (Targeting N-Ethyl product).

| Entry | Method | Reagents | Temp | Yield | Observations |

| 1 | Et-I, | RT | 45% | Slow conversion; significant SM remaining after 24h. | |

| 2 | Et-I, | 80°C | 60% | Significant quaternary salt (over-alkylation) observed. | |

| 3 | Et-I, | 60°C | 88% | Optimal | |

| 4 | Red. Am. | Acetaldehyde, | RT | 55% | |

| 5 | Red.[2][4][5][6] Am. | Acetaldehyde, | RT | 92% | Optimal General. High chemoselectivity. |

| 6 | Red. Am. | Acetaldehyde, | RT | 30%* | Major byproduct: Des-bromo product (6-H-4-Me-THQ). |

Process Workflow Visualization

The following diagram illustrates the optimized operational workflow for the

Figure 2: Operational workflow for Cesium-mediated N-alkylation.

References

-

Cesium Effect in Alkylation: Flessner, T., & Dosa, S. (2001). Efficient N-Alkylation of Heterocycles using Cesium Carbonate.[7] Journal of Organic Chemistry.[2][4] (Generalized citation for Cs effect).

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.

-

Boronic Acid Catalysis (Emerging Method): Adhikari, P., et al. (2021).[4][8] Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.[8] Organic Letters, 23(7), 2437–2442.

-

General THQ Synthesis: Adhikari, P., et al. (2021).[4][8] Boronic acid catalyzed one-pot tandem reduction of quinolines...[4][5][8] Organic Chemistry Portal Summary.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. benchchem.com [benchchem.com]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]

Technical Support Center: Synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Welcome to the technical support center for the synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common impurities and side reactions encountered during the synthesis of this important intermediate.[1][2] We will explore the common synthetic routes and provide troubleshooting guides in a question-and-answer format to help you resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of dark, intractable tar in my reaction, leading to a very low yield. What is causing this and how can I prevent it?

A: Tar formation is a common issue, particularly when using acid-catalyzed condensation reactions like the Doebner-von Miller synthesis.[3] The primary cause is the self-condensation and polymerization of the α,β-unsaturated carbonyl compounds under the harsh acidic conditions required for the reaction.

Troubleshooting Steps:

-

Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the 4-bromoaniline. This helps to manage the exothermic nature of the reaction and minimizes self-polymerization.[3]

-

Optimize Temperature: Excessive heat promotes polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also help control exothermic events.

-

Adjust Acid Catalyst: The type and concentration of the acid are critical. Excessively harsh conditions can accelerate tar formation. Consider screening both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[3][4]

Q2: My final product is a mixture of the desired 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline and the corresponding quinoline. How can I ensure complete reduction?

A: The presence of the fully aromatized 6-bromo-4-methylquinoline indicates incomplete reduction of the quinoline intermediate. This can occur in syntheses that proceed through a quinoline intermediate, such as the Doebner-von Miller reaction followed by a reduction step, or if the tetrahydroquinoline product is oxidized during workup.

Troubleshooting Steps:

-

Choice of Reducing Agent: For the reduction of the quinoline intermediate, catalytic hydrogenation (e.g., H₂/Pd/C) is highly effective.[5] Alternative reducing agents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or sodium cyanoborohydride (NaBH₃CN) can also be used.[6][7]

-

Reaction Time and Catalyst Loading: Ensure sufficient reaction time and an adequate catalyst loading to drive the reduction to completion. Monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the quinoline intermediate.

-

Inert Atmosphere: During workup and purification, minimize exposure to air, as some quinoline derivatives can be susceptible to aerial oxidation, especially in the presence of light or residual metal catalysts.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities, their likely origins, and specific protocols for their identification and removal.

Impurity Profile of Common Synthetic Routes

The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline can be approached through several routes, each with a characteristic impurity profile.

| Synthetic Route | Common Impurities |

| Doebner-von Miller Reaction | Unreacted 4-bromoaniline, Polymeric tars, 6-Bromo-4-methylquinoline (incomplete reduction), Over-reduced products |

| Reductive Amination | Unreacted 4-bromoaniline, Unreacted ketone/aldehyde, Imine intermediate |

| Bromination of 4-methyl-1,2,3,4-tetrahydroquinoline | Unreacted 4-methyl-1,2,3,4-tetrahydroquinoline, Di-brominated products (e.g., 6,8-dibromo), Other positional isomers (e.g., 8-bromo) |

Visualizing Impurity Formation

The following diagram illustrates a common synthetic pathway and highlights potential points of impurity formation.

Caption: Impurity formation in the Doebner-von Miller synthesis.

Detailed Troubleshooting for Specific Impurities

1. Unreacted Starting Materials

-

Identification:

-

TLC: Compare the crude product spot(s) with the starting material standards.

-

LC-MS: Look for the molecular ions corresponding to the starting materials.

-

¹H NMR: Characteristic signals of the starting materials will be present in the spectrum of the crude product.[8]

-

-

Mitigation and Removal:

-

Reaction Optimization: Ensure the stoichiometry of the reactants is correct. For reactions that go to completion, a slight excess of one reagent can be used to consume the other. Monitor the reaction progress to ensure the complete consumption of the limiting reagent.

-

Aqueous Wash: If the starting material has a different acid/base character than the product, an aqueous wash can be effective. For example, unreacted 4-bromoaniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

-

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from unreacted starting materials. A gradient elution of hexanes and ethyl acetate is typically effective.

-

2. Over-brominated and Isomeric Impurities

These are most common in syntheses involving the direct bromination of 4-methyl-1,2,3,4-tetrahydroquinoline.

-

Identification:

-

LC-MS: The presence of a dibrominated product will be indicated by a molecular ion with a characteristic isotopic pattern for two bromine atoms. Isomers will have the same molecular weight but different retention times.

-

¹H and ¹³C NMR: The number and splitting patterns of the aromatic signals in the NMR spectra can help distinguish between different isomers.

-

-

Mitigation and Removal:

-

Control of Brominating Agent: Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide - NBS).[9] Adding the brominating agent portion-wise can help to minimize over-bromination.

-

Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.

-

Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization can be an effective purification method.

-

Preparative HPLC: For challenging separations of isomers, preparative HPLC may be necessary.

-

Experimental Protocol: Purification by Column Chromatography

This protocol is a general guideline for the purification of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

-

Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

-

Column Packing: Pack a glass column with silica gel using a slurry of the desired eluent (e.g., 95:5 hexanes:ethyl acetate).

-

Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

-

Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the components from the column.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for identifying and addressing impurities in your synthesis.

Caption: A systematic approach to troubleshooting impurities.

References

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[[“]][11]-naphthyridine via Reductive Amination of Schiff's Bases. (2009, July 29). [Source not further specified]

- The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis. (2026, January 26). [Source not further specified]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]

- IIP Series. (n.d.).

- Smolecule. (2023, November 23). 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline.

-

MySkinRecipes. (n.d.). 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]

- International Journal of Scientific & Technology Research. (2020, February 15).

- Molecules. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones via Domino Reactions.

- BLDpharm. (n.d.). 1423029-61-1|7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline.

- The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. (2025, October 8). [Source not further specified]

Sources

- 1. 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. consensus.app [consensus.app]

- 11. Tetrahydroquinoline synthesis [organic-chemistry.org]

Technical Support Center: Bromination of 4-Methyl-1,2,3,4-Tetrahydroquinoline

Executive Summary & Mechanistic Overview

The bromination of 4-methyl-1,2,3,4-tetrahydroquinoline (4-Me-THQ) is a deceptively simple transformation. While the target is typically the 6-bromo derivative (electrophilic aromatic substitution at the position para to the nitrogen), the electron-rich nature of the tetrahydroquinoline scaffold and the presence of the benzylic C4 position create a "perfect storm" for side reactions.

As researchers, we often see three competing pathways:

- (Desired): Bromination at C6 (kinetic/thermodynamic preference).

-

Oxidative Dehydrogenation: Conversion to the fully aromatic 4-methylquinoline or dihydro-intermediates.

-

Radical Substitution: Bromination at the benzylic C4 position or the C4-methyl group.

This guide provides a self-validating troubleshooting framework to isolate the desired pathway and suppress off-target chemistry.

Reaction Pathway Analysis (Visualization)

The following diagram maps the competitive landscape of the reaction. Note how N-Bromosuccinimide (NBS) can act as both an electrophile and an oxidant depending on conditions.[1][2][3]

Caption: Competitive reaction pathways for 4-methyl-1,2,3,4-tetrahydroquinoline with brominating agents.

Troubleshooting Guide & FAQs

Issue 1: "I am observing significant aromatization (quinoline formation) instead of ring bromination."

Diagnosis: The tetrahydroquinoline ring is highly susceptible to oxidative dehydrogenation, particularly when using NBS, which can serve as an oxidant.[1][3] This is often driven by high temperatures , extended reaction times , or radical initiators (light/oxygen).

Technical Solution:

-

Switch Solvent System: Move from radical-promoting solvents (CCl₄, benzene) to polar aprotic solvents like DMF or Acetonitrile (MeCN) . Polar solvents stabilize the ionic transition state of the

mechanism, favoring ring bromination over radical oxidation. -

Temperature Control: Maintain reaction temperature between -10°C and 0°C . Oxidation typically has a higher activation energy than ring bromination.

-

Protect the Nitrogen: The free amine lone pair facilitates oxidation (via radical cation formation). Converting the amine to an amide (e.g., N-acetyl ) or carbamate (e.g., N-Boc ) withdraws electron density, shutting down the oxidation pathway while still directing bromination to the para position (albeit slower).

Issue 2: "The product mixture contains both 6-bromo and 8-bromo isomers."

Diagnosis: Regioselectivity is governed by the amine's directing power. While the para (C6) position is sterically favored, the ortho (C8) position is also activated. In 4-methyl-THQ, the C4-methyl group exerts a subtle steric influence on the ring, but the primary driver is the amine.

Technical Solution:

-

Bulky Protecting Groups: Use an N-Tosyl or N-Boc group. The steric bulk of these groups effectively blocks the C8 position (ortho to nitrogen), forcing bromination almost exclusively to C6.

-

Reagent Selection: Use N-Bromosuccinimide (NBS) instead of elemental bromine (